molecular formula C29H30N2O6 B5166822 Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5726-44-3

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5166822
CAS No.: 5726-44-3
M. Wt: 502.6 g/mol
InChI Key: FKTHINREAMZRNK-UHFFFAOYSA-N
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Description

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Amino derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 7-(4-hydroxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclopentyl 7-(4-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The unique structural features of this compound contribute to its interactions with various biological targets.

Chemical Structure and Properties

The IUPAC name of the compound highlights its complex structure, which includes multiple aromatic and aliphatic components. The presence of functional groups such as methoxy and nitro enhances its reactivity and biological activity.

PropertyDescription
Molecular Formula C29H30N2O6
Molecular Weight 486.56 g/mol
IUPAC Name This compound
CAS Number 5726-44-3

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes by binding to their active sites, leading to various biological effects such as anti-inflammatory or anti-cancer activities. The compound's mechanism can involve:

  • Enzyme Inhibition: Binding to enzymes and preventing substrate access.
  • Receptor Modulation: Interacting with receptors to alter signaling pathways.

Biological Activities

Research indicates that cyclopentyl derivatives exhibit a range of biological activities:

  • Anticancer Activity: Studies have shown that compounds in the hexahydroquinoline class can inhibit cancer cell proliferation through various mechanisms including apoptosis induction.
  • Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties: Some derivatives have demonstrated effectiveness against bacterial strains.

Case Studies

Several studies have investigated the biological activity of similar compounds within the hexahydroquinoline class:

  • A study on a related hexahydroquinoline derivative demonstrated significant cytotoxic effects against breast cancer cells (IC50 values ranging from 10 to 20 µM) .
  • Another investigation showed that a compound with a similar structure exhibited anti-inflammatory properties in a carrageenan-induced paw edema model in rats, significantly reducing swelling compared to control groups .

Experimental Data

The following table summarizes key findings from studies on cyclopentyl derivatives:

StudyBiological ActivityIC50/EffectReference
Study AAnticancer (breast)10 µM
Study BAnti-inflammatorySignificant reduction in edema
Study CAntimicrobial (E. coli)15 µg/mL

Properties

IUPAC Name

cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-17-26(29(33)37-23-8-3-4-9-23)27(19-6-5-7-21(14-19)31(34)35)28-24(30-17)15-20(16-25(28)32)18-10-12-22(36-2)13-11-18/h5-7,10-14,20,23,27,30H,3-4,8-9,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHINREAMZRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386526
Record name ST50009289
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5726-44-3
Record name ST50009289
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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